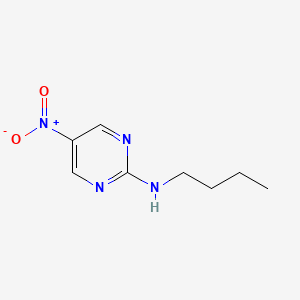
N-butyl-5-nitropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-nitropyrimidin-2-amine: is an organic compound with the molecular formula C8H12N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a butyl group attached to the nitrogen atom at the second position and a nitro group at the fifth position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-butyl-5-nitropyrimidin-2-amine typically begins with 5-nitropyrimidin-2-amine.
Reaction with Butylating Agents: The butylation of 5-nitropyrimidin-2-amine can be achieved using butyl halides (e.g., butyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
Bulk Manufacturing: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-butyl-5-nitropyrimidin-2-amine can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Butyl nitro derivatives.
Reduction Products: N-butyl-5-aminopyrimidin-2-amine.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: N-butyl-5-nitropyrimidin-2-amine and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: N-butyl-5-nitropyrimidin-2-amine can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects.
Receptor Binding: The compound may bind to specific receptors, modulating their function and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-Amino-5-nitropyrimidine: Similar in structure but lacks the butyl group, leading to different chemical and biological properties.
5-Nitro-2-pyrimidinol: Another derivative with a hydroxyl group instead of an amino group, resulting in distinct reactivity and applications.
Uniqueness:
Structural Features: The presence of both a butyl group and a nitro group in N-butyl-5-nitropyrimidin-2-amine provides unique chemical reactivity and potential for diverse applications.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable
Propriétés
Formule moléculaire |
C8H12N4O2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
N-butyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-4-9-8-10-5-7(6-11-8)12(13)14/h5-6H,2-4H2,1H3,(H,9,10,11) |
Clé InChI |
OKXWVOCJLPIICD-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC=C(C=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


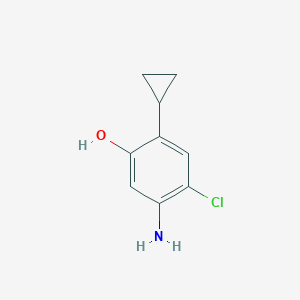
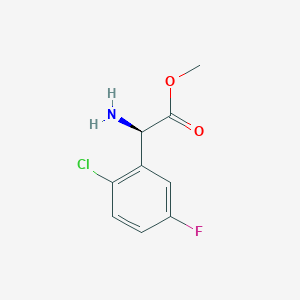

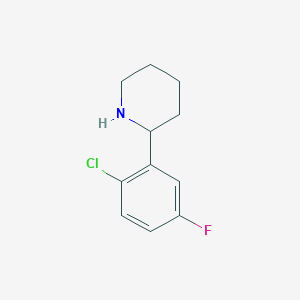
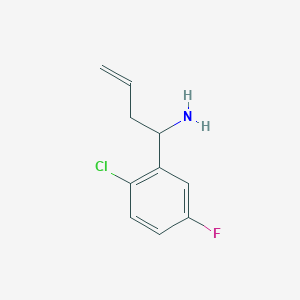
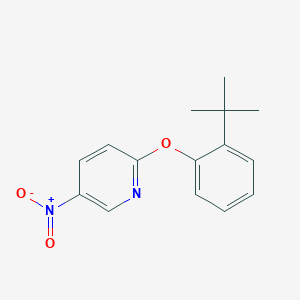
![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)
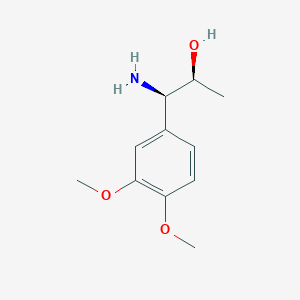
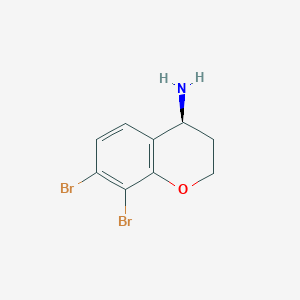


![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)

![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)
